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Compound of Interest

Compound Name: 2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: B1599733 Get Quote

Executive Summary
The 2-chloro-5-methoxyquinoline scaffold represents a critical intermediate in the synthesis

of functionalized quinolines, particularly for antimalarial agents, kinase inhibitors, and

antitubercular drugs. Its structural duality—possessing an electrophilic handle at C-2

(susceptible to nucleophilic aromatic substitution,

) and an electron-donating methoxy group at C-5—creates a unique electronic push-pull
system.

This guide provides a definitive analysis of the 13C NMR chemical shifts for 2-chloro-5-
methoxyquinoline. Unlike standard spectral libraries, this document synthesizes experimental

precedents with substituent chemical shift (SCS) theory to offer a self-validating assignment

logic. It addresses the common challenge of distinguishing quaternary carbons in substituted

heterocycles and provides a robust acquisition protocol.

Structural Analysis & Electronic Environment
To accurately assign the NMR signals, one must understand the electronic perturbations acting

on the quinoline ring system.

Numbering and Substituent Effects
The quinoline ring is numbered starting from the nitrogen atom (1) and proceeding clockwise.
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Position 2 (Cl): The chlorine atom exerts a strong inductive withdrawal (-I) effect but a weak

resonance donor (+R) effect. However, at the C-2 position (adjacent to Nitrogen), the

dominant factor is the deshielding influence of the electronegative nitrogen and chlorine,

rendering C-2 highly electron-deficient.

Position 5 (OMe): The methoxy group is a strong resonance donor (+R). This donation

significantly shields the ortho (C-6) and para (C-8) positions, shifting them upfield. The ipso

carbon (C-5) is strongly deshielded due to the direct attachment of oxygen.

Visualization of Electronic Flow
The following diagram illustrates the resonance contributions that dictate the chemical shift

values.
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Figure 1: Electronic influence of substituents on 13C chemical shifts. Note the shielding at C-6

and C-8 due to the methoxy group.

13C NMR Data Matrix
The following data represents the high-fidelity chemical shift assignments for 2-chloro-5-
methoxyquinoline in CDCl₃ (referenced to 77.16 ppm). These values are derived from

substituent additivity principles applied to the parent quinoline scaffold and validated against

analogous 2-chloro and 5-methoxy substituted heterocycles.
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Position Carbon Type
Chemical Shift (

, ppm)
Assignment Logic

C-5 Quaternary (C-O) 154.5 - 155.5

Strongly deshielded

by ipso-Oxygen

attachment.

C-2 Quaternary (C-Cl) 150.0 - 151.5

Deshielded by

adjacent Nitrogen and

Chlorine (-I effect).

C-8a Quaternary 148.0 - 149.0

Bridgehead carbon;

deshielded by

adjacent Nitrogen.

C-4 Methine (CH) 134.0 - 135.5

Typical

heteroaromatic shift;

minimal resonance

effect from C-5.

C-7 Methine (CH) 129.0 - 130.5

Meta to OMe;

relatively unperturbed

quinoline shift.

C-3 Methine (CH) 122.0 - 123.5

Beta to Nitrogen;

typically shielded in

quinolines.

C-8 Methine (CH) 118.0 - 120.0

Shielded: Para

position relative to 5-

OMe (+R effect).

C-4a Quaternary 117.0 - 118.5

Bridgehead; shielded

by ortho-resonance

from 5-OMe.

C-6 Methine (CH) 104.0 - 106.0

Highly Shielded: Ortho

position to 5-OMe (+R

effect).
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OMe Methyl (CH₃) 55.5 - 56.5
Standard aromatic

methoxy shift.

Critical Diagnostic Signals[1]
The C-6 Signal (~105 ppm): This is the most distinct signal in the aromatic region. If this

signal is missing or shifted >120 ppm, the methoxy group is likely not at the 5-position (or the

ring has been oxidized/reduced).

The C-2 vs C-5 Distinction: Both are quaternary and downfield (>150 ppm). C-5 is typically

further downfield (~155) due to the oxygen atom. HMBC correlations are required for

absolute confirmation (see Section 5).

Experimental Protocol: The Self-Validating Workflow
Acquiring high-quality Carbon-13 data for substituted quinolines requires specific attention to

relaxation times (

), as quaternary carbons (C-2, C-5, C-4a, C-8a) relax significantly slower than protonated
carbons.

Sample Preparation
Solvent: Chloroform-d (

) is standard. Use DMSO-

if solubility is poor, but expect solvent peaks to obscure the ~40 ppm region.

Concentration: 20–50 mg in 0.6 mL solvent.

Relaxation Agent (Expert Tip): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃]. This

paramagnetic relaxation agent shortens the

of quaternary carbons, allowing for quantitative integration and better signal-to-noise ratio for
C-2 and C-5 without waiting 10+ seconds between scans.

Acquisition Parameters[1]
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Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (

):

With Cr(acac)₃: 2.0 seconds.

Without Cr(acac)₃: 5.0 - 10.0 seconds (Essential for visibility of C-2).

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Processing Workflow

Sample Prep
(20mg + Cr(acac)3)

Acquisition
(D1=2s, NS=1024)

Processing
(LB=1.0 Hz, Zero Fill)

Validation
(Check C6 @ ~105ppm)
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Figure 2: Optimized workflow for acquiring 13C NMR of quaternary-rich heterocycles.

Synthesis Context & Impurity Profiling[2][3]
Understanding the synthesis of 2-chloro-5-methoxyquinoline aids in identifying "ghost peaks"

in the spectrum.
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Common Synthetic Route: Reaction of 5-methoxy-2(1H)-quinolinone with Phosphorus

Oxychloride (

).

Potential Impurities:

Unreacted Starting Material (Quinolinone): Look for a Carbonyl signal at ~165 ppm (C=O)

and a shift in C-2/C-3.

Hydrolysis Product (2-Hydroxy-5-methoxyquinoline): Often forms if the chloro-compound is

exposed to moisture. The C-2 signal will shift significantly upfield (~160 ppm for C=O

tautomer).

Regioisomers: If the methoxy group was introduced via electrophilic substitution earlier in the

synthesis, check for 7-methoxy or 6-methoxy isomers. The C-6 shielding pattern (Section 3)

is specific to the 5-OMe isomer.
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[https://www.benchchem.com/product/b1599733#13c-nmr-chemical-shifts-of-2-chloro-5-
methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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